molecular formula C15H14Cl2N2O2 B5027345 2-(2,4-dichlorophenyl)-N-(3-nitrobenzyl)ethanamine

2-(2,4-dichlorophenyl)-N-(3-nitrobenzyl)ethanamine

Cat. No. B5027345
M. Wt: 325.2 g/mol
InChI Key: SMAUYPSNMNBHEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenyl)-N-(3-nitrobenzyl)ethanamine, also known as AG-964, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of phenethylamines and has been found to have various biochemical and physiological effects.

Mechanism of Action

2-(2,4-dichlorophenyl)-N-(3-nitrobenzyl)ethanamine works by binding to the serotonin transporter and blocking the reuptake of serotonin. This leads to an increase in the concentration of serotonin in the synaptic cleft, which can result in an enhancement of serotonin neurotransmission. This mechanism of action is similar to that of selective serotonin reuptake inhibitors (SSRIs), which are commonly used for the treatment of depression and anxiety.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. It has been found to increase the levels of extracellular serotonin in the brain, which can lead to an enhancement of serotonin neurotransmission. This compound has also been found to increase the levels of dopamine and norepinephrine in the brain, which can have positive effects on mood and motivation.

Advantages and Limitations for Lab Experiments

2-(2,4-dichlorophenyl)-N-(3-nitrobenzyl)ethanamine has several advantages for use in lab experiments. It is a highly selective serotonin transporter inhibitor, which means that it can be used to study the role of serotonin in various physiological and behavioral processes. However, one limitation of this compound is that it has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on 2-(2,4-dichlorophenyl)-N-(3-nitrobenzyl)ethanamine. One potential application is in the treatment of depression and anxiety. Studies have shown that this compound has antidepressant and anxiolytic effects in animal models, and further research is needed to determine its potential as a therapeutic agent for these disorders. Another future direction is to study the long-term effects of this compound on neurotransmitter systems and behavior. This could provide valuable insights into the role of serotonin in various physiological and behavioral processes. Finally, further research is needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 2-(2,4-dichlorophenyl)-N-(3-nitrobenzyl)ethanamine involves the reaction of 2,4-dichlorophenylacetonitrile with 3-nitrobenzylamine in the presence of a reducing agent such as lithium aluminum hydride. This reaction results in the formation of this compound as a white crystalline solid.

Scientific Research Applications

2-(2,4-dichlorophenyl)-N-(3-nitrobenzyl)ethanamine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective serotonin transporter inhibitor, which means that it can block the reuptake of serotonin in the brain. This property makes this compound a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and obsessive-compulsive disorder.

properties

IUPAC Name

2-(2,4-dichlorophenyl)-N-[(3-nitrophenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O2/c16-13-5-4-12(15(17)9-13)6-7-18-10-11-2-1-3-14(8-11)19(20)21/h1-5,8-9,18H,6-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMAUYPSNMNBHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CNCCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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